molecular formula C22H21ClN4O2 B4524393 6-(2-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone

6-(2-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone

Cat. No.: B4524393
M. Wt: 408.9 g/mol
InChI Key: PEWGYHSCKLTSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone is a pyridazinone derivative with a molecular formula of C23H21ClN4O2 and a molecular weight of 428.9 g/mol. The compound features a pyridazinone core substituted with a 2-chlorophenyl group at position 6 and a 4-phenylpiperazinoethyl ketone moiety at position 2. Pyridazinones are heterocyclic compounds known for their broad pharmacological activities, including anti-inflammatory, analgesic, and enzyme-inhibitory properties .

Properties

IUPAC Name

6-(2-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c23-19-9-5-4-8-18(19)20-10-11-21(28)27(24-20)16-22(29)26-14-12-25(13-15-26)17-6-2-1-3-7-17/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWGYHSCKLTSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives and suitable catalysts.

    Attachment of the Phenylpiperazino Group: The phenylpiperazino group is typically attached through nucleophilic substitution reactions, where a piperazine derivative reacts with a phenyl halide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, acids, bases, and suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Studies

Research indicates that derivatives of pyridazinones exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds similar to 6-(2-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone have shown potential in inhibiting tumor cell proliferation.
  • Antimicrobial Properties : The structural features allow for interaction with microbial enzymes, suggesting efficacy against various pathogens.
  • Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from damage, potentially useful in treating neurodegenerative diseases.

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of similar compounds:

  • Synthesis Techniques : The synthesis typically involves multi-step organic reactions including condensation and cyclization processes.
  • Bioactivity Evaluations : In vitro tests have demonstrated that certain derivatives exhibit significant inhibition against cancer cell lines, supporting their development as potential therapeutic agents.

Potential Therapeutic Applications

Given its pharmacological profile, this compound could be explored for:

  • Cancer Treatment : As an antitumor agent targeting specific cancer types.
  • Infection Control : As a novel antimicrobial agent.
  • Neurological Disorders : For potential use in conditions like depression or Alzheimer's disease.

Mechanism of Action

The mechanism of action of 6-(2-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Activity

  • Chlorophenyl Position: The target compound’s 2-chlorophenyl group (vs. 4-chlorophenyl in ) may enhance steric hindrance, reducing off-target interactions while maintaining affinity for monoamine oxidases.
  • Piperazine vs. Piperidine: The 4-phenylpiperazino group in the target compound (vs. hydroxypiperidino in ) increases basicity, improving blood-brain barrier penetration for CNS applications .

Pharmacological Profile

  • MAO-B Inhibition: The target compound’s phenylpiperazinoethyl ketone moiety confers potent MAO-B inhibition (IC₅₀ ~ 0.01–0.1 µM), outperforming analogues with fluorophenyl or furyl groups .
  • Antiplatelet Activity: Unlike dihydropyridazinones (e.g., ), the target compound lacks a styryl group, suggesting weaker antiplatelet effects but stronger CNS targeting.

Biological Activity

6-(2-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone is a complex organic compound belonging to the pyridazinone class. Its unique structure, characterized by a pyridazinone core and various substituents, suggests potential for diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C22H22ClN4O2C_{22}H_{22}ClN_{4}O_{2} with a molecular weight of approximately 398.89 g/mol. The structural components include:

  • Pyridazinone core : A bicyclic structure that enhances biological interaction.
  • Chlorophenyl group : Potentially increases lipophilicity and affects receptor binding.
  • Phenylpiperazine moiety : Known to interact with various neurotransmitter receptors.

Antimicrobial Properties

Research indicates that pyridazinone derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors .

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyridazinones. In vitro assays reveal that this compound can induce apoptosis in cancer cell lines, such as gastric adenocarcinoma cells (AGS). The mechanism involves oxidative stress induction and morphological changes indicative of apoptosis .

Monoamine Oxidase Inhibition

This compound has been evaluated for its inhibitory effects on monoamine oxidases (MAO-A and MAO-B). It was found to possess selective inhibition, which is crucial for developing treatments for mood disorders and neurodegenerative diseases. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range, indicating potent activity against these enzymes .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Interaction with neurotransmitter receptors can modulate signaling pathways, affecting mood and behavior.
  • Induction of Oxidative Stress : This leads to apoptosis in cancer cells through mitochondrial pathways.

Study 1: Anticancer Effects

In a study assessing the anti-proliferative effects of pyridazinone derivatives on AGS cells, it was noted that compounds similar to this compound exhibited significant cytotoxicity at concentrations above 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent cell death .

Study 2: Neuropharmacological Evaluation

A comparative analysis of several pyridazinones showed that those with a phenylpiperazine moiety had enhanced selectivity for MAO-B inhibition compared to other classes of compounds. This selectivity is vital for minimizing side effects in therapeutic applications targeting mood disorders .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in AGS cancer cells
MAO-A InhibitionIC50 values in low micromolar range
MAO-B InhibitionSelective inhibition with favorable SI values

Q & A

Q. What are the optimized synthetic routes for 6-(2-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone, and what critical reaction conditions ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Condensation of glyoxalic acid with substituted acetophenones (e.g., 2-chloroacetophenone) and hydrazine hydrate to form the pyridazinone core .
  • Step 2 : Alkylation using ethyl bromoacetate or bromopropionate in acetone with K₂CO₃ as a base under reflux to introduce the oxoethyl side chain .
  • Step 3 : Coupling with 4-phenylpiperazine via nucleophilic substitution or amidation, requiring pH control (7–8) and polar aprotic solvents like DMF .
  • Purification : Recrystallization (ethanol/water) or chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final compound with >95% purity .

Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in functional group assignment?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1670–1700 cm⁻¹ for the pyridazinone ring and oxoethyl group .
  • NMR :
  • ¹H-NMR : Aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/piperazine), piperazine methylene (δ 2.5–3.5 ppm), and pyridazinone NH (δ 10–12 ppm) .
  • ¹³C-NMR : Pyridazinone C=O at ~160–165 ppm; piperazine carbons at 45–55 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the oxoethyl group) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity, and how are false positives mitigated?

  • Methodological Answer :
  • Enzyme Inhibition : Use acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) assays (Ellman’s method) with galantamine as a control. IC₅₀ values <10 µM indicate potency .
  • Anti-inflammatory Activity : COX-1/COX-2 inhibition assays (fluorescent or colorimetric) with indomethacin as a reference. Selectivity ratios (COX-2/COX-1) >5 suggest reduced gastric toxicity .
  • False-Positive Mitigation : Include counterscreens (e.g., thiol scavengers for redox interference) and validate hits via orthogonal assays (e.g., SPR for binding affinity) .

Advanced Research Questions

Q. How do structural modifications at the piperazine or chlorophenyl moieties influence potency in analgesic and anti-inflammatory models?

  • Methodological Answer :
  • Piperazine Modifications : Replace 4-phenylpiperazine with 4-(4-fluorophenyl)piperazine to enhance blood-brain barrier penetration. Ethyl (6-substituted-pyridazinone-2-yl)acetate derivatives show 2–3× higher activity in the p-benzoquinone writhing test .
  • Chlorophenyl Position : 2-chloro substitution (vs. 4-chloro) improves steric compatibility with hydrophobic enzyme pockets (e.g., COX-2), as shown via docking studies .
  • Data Validation : Compare in vivo (carrageenan-induced edema) and in vitro (COX-2 IC₅₀) results to confirm SAR trends .

Q. What experimental strategies address discrepancies between in vitro enzyme inhibition and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability (oral vs. intraperitoneal administration) and metabolic stability (liver microsome assays). Poor absorption may explain low in vivo efficacy despite strong in vitro activity .
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites (e.g., hydrolyzed esters) contributing to efficacy .
  • Target Engagement Studies : Employ PET imaging or ex vivo receptor binding to verify target interaction in live models .

Q. How can crystallography resolve conformational ambiguities in the pyridazinone core, and what software tools are recommended?

  • Methodological Answer :
  • Crystal Growth : Use vapor diffusion (methanol/water) or slow evaporation (dichloromethane/hexane) to obtain single crystals .
  • Software : SHELXL for refinement (CCDC deposition recommended); Olex2 for structure solution. Key parameters: R-factor <5%, wR₂ <10% .
  • Challenges : Flexible oxoethyl side chains may require restrained refinement. Compare with DFT-optimized geometries to validate torsion angles .

Q. What computational methods predict off-target interactions or toxicity risks early in development?

  • Methodological Answer :
  • Docking : Use AutoDock Vina or Glide to screen against ToxCast panels (e.g., nuclear receptors, ion channels) .
  • QSAR Models : Train on datasets like ChEMBL to predict hERG inhibition or CYP450 interactions. Prioritize compounds with hERG pIC₅₀ <5 .
  • MD Simulations : Run 100-ns trajectories to assess stability in target binding pockets (e.g., COX-2) and identify potential allosteric effects .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze dose-response curves from enzyme inhibition assays?

  • Methodological Answer :
  • Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) with a four-parameter logistic model (Hill slope = 1). Report IC₅₀ ± 95% CI .
  • Outlier Handling : Apply Grubbs’ test (α=0.05) and exclude replicates with >30% deviation .
  • Reproducibility : Include positive controls (e.g., galantamine for AChE) in each plate; validate with ≥3 independent experiments .

Q. What strategies reconcile conflicting bioactivity data between academic labs and published literature?

  • Methodological Answer :
  • Protocol Harmonization : Adopt standardized assay conditions (e.g., 37°C, pH 7.4 for COX-2) from consensus guidelines .
  • Compound Integrity : Verify purity (HPLC ≥95%) and identity (NMR) before testing; discrepancies often arise from degraded or mislabeled samples .
  • Meta-Analysis : Use tools like RevMan to aggregate data across studies, adjusting for covariates (e.g., cell line variability) .

Advanced Methodological Challenges

Q. How can researchers optimize pharmacokinetic properties without compromising target affinity?

  • Methodological Answer :
  • Prodrug Design : Mask polar groups (e.g., esterify carboxylates) to enhance absorption; hydrolyze in vivo to active forms .
  • LogP Optimization : Aim for 2–3 (ALOGPS); introduce fluorine or methyl groups to balance solubility and membrane permeability .
  • In Silico Tools : Use SwissADME to predict absorption and BBB penetration; validate with Caco-2 assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
6-(2-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.